molecular formula C19H29NO3 B12421411 cis (2,3)-Dihydro Tetrabenazine-d6 CAS No. 1351947-42-6

cis (2,3)-Dihydro Tetrabenazine-d6

Cat. No.: B12421411
CAS No.: 1351947-42-6
M. Wt: 325.5 g/mol
InChI Key: WEQLWGNDNRARGE-RXXFDNCFSA-N
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Description

(2R,3S,11bS)-Dihydrotetrabenazine-D6 is a deuterated form of dihydrotetrabenazine, which is an impurity of tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, (2R,3S,11bS)-Dihydrotetrabenazine-D6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tetrabenazine and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R,3S,11bS)-Dihydrotetrabenazine-D6 involves the selective reduction of tetrabenazine. The process typically uses borane or various borane complexes as reducing agents under low-temperature conditions . The stereoselective reduction is crucial to obtain the desired isomer. The reaction conditions are optimized to improve the yield and stereoselectivity, avoiding the need for extensive column chromatography purification.

Industrial Production Methods

For industrial production, the same synthetic route is scaled up. The process involves maintaining stringent conditions to ensure high purity and yield. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards are essential to produce (2R,3S,11bS)-Dihydrotetrabenazine-D6 at a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,11bS)-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:

    Reduction: The compound is synthesized through the reduction of tetrabenazine.

    Oxidation: It can be oxidized to form different metabolites.

    Substitution: Various substitution reactions can be performed to modify its structure.

Common Reagents and Conditions

    Reduction: Borane or borane complexes under low-temperature conditions.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various isomers and metabolites of dihydrotetrabenazine, which are studied for their pharmacological properties .

Scientific Research Applications

(2R,3S,11bS)-Dihydrotetrabenazine-D6 is widely used in scientific research, including:

    Chemistry: Studying the stereoselective synthesis and reaction mechanisms of VMAT2 inhibitors.

    Biology: Investigating the metabolic pathways and pharmacokinetics of tetrabenazine and its derivatives.

    Medicine: Researching the therapeutic effects and side effects of VMAT2 inhibitors in treating movement disorders.

    Industry: Used in the development and quality control of pharmaceutical products containing tetrabenazine.

Mechanism of Action

(2R,3S,11bS)-Dihydrotetrabenazine-D6 exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. The molecular targets include VMAT2, and the pathways involved are related to the regulation of neurotransmitter levels in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,11bR)-Dihydrotetrabenazine: Another isomer with different stereochemistry.

    (2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with distinct pharmacological properties.

    Tetrabenazine: The parent compound used in the treatment of hyperkinetic movement disorders.

Uniqueness

(2R,3S,11bS)-Dihydrotetrabenazine-D6 is unique due to its deuterated form, which provides advantages in studying metabolic stability and pharmacokinetics. The deuterium atoms replace hydrogen atoms, leading to a slower metabolic rate and providing more accurate data in pharmacokinetic studies.

Properties

CAS No.

1351947-42-6

Molecular Formula

C19H29NO3

Molecular Weight

325.5 g/mol

IUPAC Name

(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3

InChI Key

WEQLWGNDNRARGE-RXXFDNCFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

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